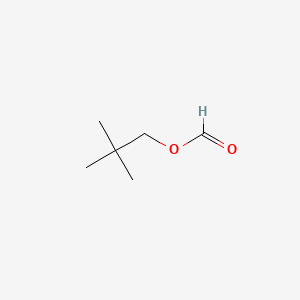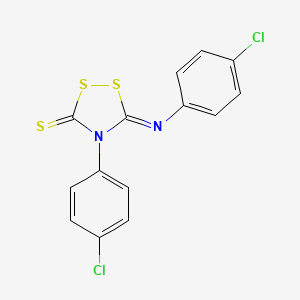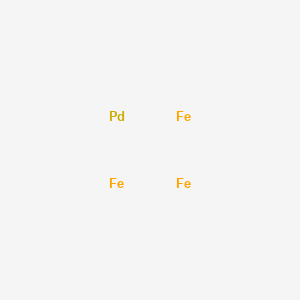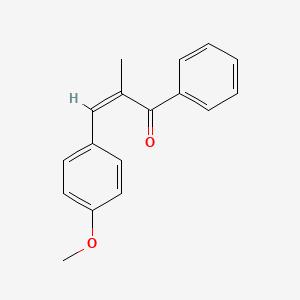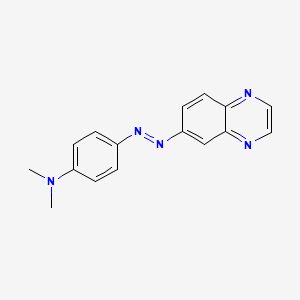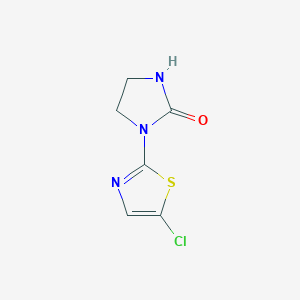
1,2-Diphenylpentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenylpentan-1-one is an organic compound with the molecular formula C17H16O It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two phenyl groups and a pentane chain
Preparation Methods
1,2-Diphenylpentan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of benzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,2-Diphenylpentan-1-one undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Conditions: Acidic or basic medium.
Products: Carboxylic acids or ketones depending on the reaction conditions.
-
Reduction
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Conditions: Typically in anhydrous solvents.
Products: Alcohols.
-
Substitution
Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines).
Conditions: Varies depending on the reagent.
Products: Halogenated or aminated derivatives.
Scientific Research Applications
1,2-Diphenylpentan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Diphenylpentan-1-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
1,2-Diphenylpentan-1-one can be compared with other similar compounds such as 1,2-diphenylethan-1-one and 1,3-diphenyl-2-propanone. These compounds share structural similarities but differ in the length of the carbon chain and the position of the carbonyl group. The unique structure of this compound imparts distinct chemical and physical properties, making it valuable for specific applications.
Similar Compounds
- 1,2-Diphenylethan-1-one
- 1,3-Diphenyl-2-propanone
- 1,1-Diphenylacetone
Properties
CAS No. |
21383-02-8 |
|---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1,2-diphenylpentan-1-one |
InChI |
InChI=1S/C17H18O/c1-2-9-16(14-10-5-3-6-11-14)17(18)15-12-7-4-8-13-15/h3-8,10-13,16H,2,9H2,1H3 |
InChI Key |
XNKCGQLMBAAZNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)

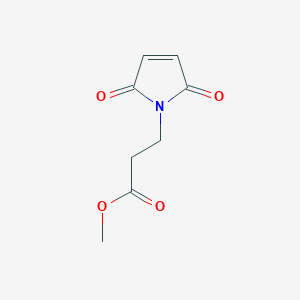
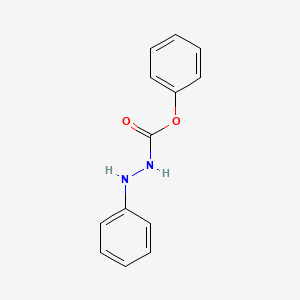


![1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14709590.png)
